molecular formula C10H21NO2 B070589 (S)-2-Amino-2-ethylhexanoic acid ethyl ester CAS No. 164262-42-4

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Cat. No. B070589
M. Wt: 187.28 g/mol
InChI Key: PUFPKUWTAGCFPT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid’s -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids and alcohols . The carboxylic acid and alcohol react in the presence of a strong acid catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The carbonyl carbon is bonded to an oxygen atom by a double bond and to another oxygen atom by a single bond .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . In acidic conditions, the reaction is reversible and produces a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar hydrocarbons and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Safety And Hazards

The safety and hazards associated with a specific ester depend on its structure. Some esters, such as ethyl acetate, are highly flammable and can cause serious eye irritation . It’s important to handle esters with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Esters have a wide range of applications, from the food and beverage industry to pharmaceuticals and polymers . The development of new synthetic methods and the study of their properties are areas of ongoing research . Understanding the function and regulation of genes involved in ester synthesis could also open up new possibilities for the production of specific aroma profiles in fermented beverages .

properties

IUPAC Name

ethyl (2S)-2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433739
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

CAS RN

164262-42-4
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product from step (c) (1mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.